molecular formula C13H10F2N2O B3039035 3-amino-N-(2,4-difluorophenyl)benzamide CAS No. 953897-83-1

3-amino-N-(2,4-difluorophenyl)benzamide

Cat. No.: B3039035
CAS No.: 953897-83-1
M. Wt: 248.23 g/mol
InChI Key: NJPZYJVAAMOWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2,4-difluorophenyl)benzamide is an organic compound with the molecular formula C13H10F2N2O. This compound is part of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. The addition of amino and difluorophenyl groups enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,4-difluorophenyl)benzamide typically involves the reaction of 2,4-difluoroaniline with 3-aminobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,4-difluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-amino-N-(2,4-difluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(2,4-difluorophenyl)benzamide is unique due to the presence of both amino and difluorophenyl groups, which confer distinct chemical and biological properties

Biological Activity

3-amino-N-(2,4-difluorophenyl)benzamide, with the molecular formula C13H10F2N2O and CAS number 953897-83-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with two fluorine atoms positioned at the 2 and 4 positions on the phenyl ring, contributing to its unique chemical properties. The presence of an amino group enhances its potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In particular, studies have demonstrated its ability to inhibit cell growth in models such as:

  • MDA-MB-231 (breast cancer)
  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

For instance, one study reported IC50 values of approximately 3.08 μM against MCF-7 cells, indicating potent activity in inhibiting cell proliferation . Additionally, the compound's fluorine substitutions have been shown to enhance its selectivity and potency against certain histone deacetylases (HDACs), which are crucial targets in cancer therapy .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • HDAC Inhibition : The compound has been identified as a selective inhibitor of HDACs, particularly class I HDACs (HDAC1, HDAC2, and HDAC3). This inhibition leads to increased acetylation of histones and non-histone proteins, promoting apoptosis and cell cycle arrest in cancer cells .
  • Apoptosis Induction : Studies have shown that treatment with this compound results in the activation of apoptotic pathways in tumor cells. This is evidenced by increased markers of apoptosis and G2/M phase arrest during cell cycle analysis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings from SAR studies include:

  • Fluorine Substitution : The presence of fluorine atoms has been associated with enhanced biological activity compared to non-fluorinated analogs. Fluorine's electronegativity contributes to improved binding affinity for biological targets .
  • Amino Group Positioning : Variations in the positioning of the amino group relative to the benzamide core can significantly affect potency and selectivity against specific cancer cell lines .

Case Studies

Several studies have documented the effectiveness of this compound:

  • In Vitro Studies : A study evaluating various derivatives showed that modifications to the amino group led to varying degrees of antiproliferative activity against MDA-MB-231 cells, with some derivatives exhibiting IC50 values as low as 1.62 μM , indicating strong potential for therapeutic use .
  • In Vivo Efficacy : Animal model studies have confirmed the compound's ability to reduce tumor growth significantly when administered in appropriate dosages. For example, xenograft models demonstrated a tumor growth inhibition rate exceeding 48% , showcasing its potential as a lead compound in cancer treatment .

Properties

IUPAC Name

3-amino-N-(2,4-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPZYJVAAMOWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(2,4-difluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(2,4-difluorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(2,4-difluorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-(2,4-difluorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-(2,4-difluorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-(2,4-difluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.